4-Bromo-2-methylbenzonitrile

Description

Significance of Aryl Benzonitriles as Synthetic Scaffolds in Contemporary Organic Chemistry

Aryl benzonitriles, a class of organic compounds characterized by a cyano group attached to a benzene (B151609) ring, are fundamental scaffolds in modern synthetic chemistry. Their importance stems from the versatile reactivity of the nitrile group and the aromatic ring, which allows for a wide array of chemical transformations. Benzonitrile (B105546) itself is a useful solvent and a versatile precursor to many derivatives. wikipedia.org The nitrile functional group can be readily converted into other valuable functionalities, including primary amines through reduction, and carboxylic acids or amides via hydrolysis. acs.org

These transformations make aryl benzonitriles crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. chemicalbook.comnih.gov For instance, substituted benzonitriles are precursors for phthalocyanine (B1677752) dyes, which have applications in photoredox reactions and photodynamic cancer therapy. nih.govresearchgate.net The ability to use chemical building blocks that can be assembled in defined ways to form larger, planned structures is a key advantage in materials science. upenn.edu

The synthesis of aryl nitriles has been the subject of extensive research, leading to the development of highly efficient and general methodologies. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions are well-established. wikipedia.orgorganic-chemistry.org More contemporary approaches often rely on transition-metal catalysis, such as the palladium- or nickel-catalyzed cyanation of aryl halides and pseudohalides. organic-chemistry.orgacs.org These modern methods offer broad functional group tolerance and milder reaction conditions, making aryl benzonitriles more accessible for diverse applications. organic-chemistry.org The development of techniques using non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) further enhances the utility and environmental friendliness of these synthetic routes. acs.org

Overview of the Molecular Architecture and Intrinsic Reactivity of 4-Bromo-2-methylbenzonitrile

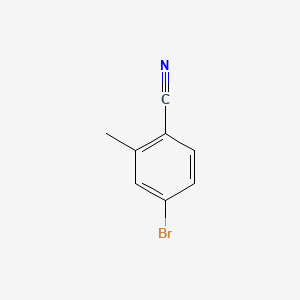

This compound possesses a distinct molecular structure that dictates its chemical behavior. It consists of a benzene ring substituted with three functional groups: a bromine atom at the C4 position, a methyl group at the C2 position, and a nitrile group at the C1 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₆BrN nih.gov |

| Molecular Weight | 196.04 g/mol sigmaaldrich.com |

| CAS Number | 67832-11-5 sigmaaldrich.com |

| Melting Point | 65-69 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Table 2: Molecular Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| SMILES | CC1=C(C=CC(=C1)Br)C#N sigmaaldrich.com |

| InChI | 1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 sigmaaldrich.com |

| InChIKey | LPEBMDFRIKYFCF-UHFFFAOYSA-N sigmaaldrich.com |

The intrinsic reactivity of this compound is governed by its three functional groups:

The Bromine Atom: The carbon-bromine bond is the most reactive site for many synthetic transformations. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and, more significantly, in a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, making it a key building block for more complex molecular architectures. The conversion of aryl bromides to aryl nitriles is a common and high-yielding reaction. organic-chemistry.org

The Nitrile Group: The cyano group is a versatile functional handle. It can undergo nucleophilic addition, be hydrolyzed to form a carboxylic acid or a primary amide, or be reduced to a primary amine (benzylamine derivative). These transformations are fundamental in organic synthesis for building molecular complexity. wikipedia.orgacs.org

The Aromatic Ring and Methyl Group: The substituted benzene ring itself can participate in electrophilic aromatic substitution reactions, with the existing bromo, methyl, and cyano groups directing the regiochemical outcome of the reaction. The methyl group, while generally less reactive, can be a site for free-radical reactions under specific conditions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEBMDFRIKYFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218075 | |

| Record name | 4-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67832-11-5 | |

| Record name | 4-Bromo-2-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067832115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67832-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylbenzonitrile

Fundamental Reactivity at the Benzenoid Ring

The reactivity of the benzene (B151609) ring in 4-bromo-2-methylbenzonitrile is dictated by the electronic effects of its substituents: the bromo, methyl, and cyano groups. The interplay of these groups governs the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. vaia.com The rate and position of this substitution are influenced by the existing substituents. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups decrease the electron density. vaia.com

For this compound, the methyl group (-CH₃) is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. Conversely, the bromo (-Br) and cyano (-CN) groups are deactivating groups. The bromo group, despite being deactivating due to its inductive electron withdrawal, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The cyano group is a strong deactivating group and a meta-director.

The combined influence of these substituents makes the prediction of the major product in an EAS reaction complex. The directing effects of the activating methyl group and the ortho, para-directing bomo group will compete with the meta-directing effect of the strongly deactivating cyano group. The positions ortho to the methyl group are sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the methyl group, which is also ortho to the bromo group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the bromo atom serves as the leaving group. The cyano group, being a potent electron-withdrawing group, is situated para to the bromo substituent. This para-relationship is crucial as it allows for the delocalization and stabilization of the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack. lumenlearning.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the ring. libretexts.org The methyl group, being an electron-donating group, slightly disfavors this reaction but its effect is generally overridden by the strong activating effect of the para-cyano group.

Versatility in Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of the bromo substituent provides a reactive site for these transformations.

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. rose-hulman.edu This reaction is widely used for the synthesis of biaryls and other conjugated systems. mdpi.com

In the context of this compound, the carbon-bromine bond serves as the electrophilic site for the palladium catalyst. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. rose-hulman.edu

A typical Suzuki coupling protocol involving this compound would utilize a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, a base (e.g., potassium carbonate, cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netarkat-usa.org

Table 1: Exemplary Suzuki Cross-Coupling Reaction of this compound

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 2-Methyl-4-phenylbenzonitrile |

This table is a representative example and specific conditions may vary.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org

This compound can readily participate in Sonogashira couplings, where the bromo substituent is replaced by an alkynyl group. The reaction mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, which facilitates the formation of a copper acetylide intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The reaction conditions for a Sonogashira coupling of this compound would typically involve a palladium catalyst, a copper(I) salt (e.g., CuI), an amine base (e.g., triethylamine (B128534) or diethylamine), and a suitable solvent. wikipedia.org

Table 2: Representative Sonogashira-type Coupling Reaction of this compound

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Methyl-4-(phenylethynyl)benzonitrile |

This table is a representative example and specific conditions may vary.

Carbon-Heteroatom Bond Forming Reactions

Palladium-Catalyzed Carbon-Nitrogen Cross-Couplings

Palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C-N) bonds have become a cornerstone in synthetic organic chemistry, enabling the synthesis of arylated amines which are prevalent in pharmaceuticals, natural products, and organic materials. nih.gov The Buchwald-Hartwig amination, a specific type of palladium-catalyzed cross-coupling, facilitates the reaction between aryl halides and amines. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the formation of a palladium-amido complex mediated by a base, and subsequent reductive elimination to yield the C-N coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, bases, and palladium precursors is critical for the success of these reactions. beilstein-journals.org For example, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane has proven effective for the C-N cross-coupling of various aryl bromides. beilstein-journals.org

These reactions are versatile and can be applied to a wide range of substrates, including complex molecules in the late stages of a total synthesis. nih.gov The continual development of more active and stable catalysts has expanded the scope and reliability of this methodology. nih.gov

Electro- and Nickel-Catalyzed Carbon-Phosphorus and Carbon-Selenium Bond Formations

Recent advancements have explored the use of electro- and nickel-catalyzed methods for the formation of carbon-heteroatom bonds, offering alternatives to traditional palladium-based systems. While specific examples detailing the electro- and nickel-catalyzed carbon-phosphorus and carbon-selenium bond formations of this compound are not extensively documented in the provided search results, the general principles of nickel catalysis are relevant. Nickel catalysis, often in conjunction with photoredox catalysts, can facilitate the cross-coupling of aryl bromides with various nucleophiles under relatively mild conditions.

Desulfinative Coupling Reactions with Aryl Sulfinates

A novel approach for the synthesis of sulfones involves the photo–nickel dual-catalyzed cross-coupling reaction between aryl bromides and sodium aryl sulfinates. mdpi.com This method utilizes an organoboron compound as a photocatalyst in conjunction with a nickel catalyst to afford sulfone compounds in moderate to good yields under visible light. mdpi.com

The reaction is initiated with an aryl bromide, such as 4-bromobenzonitrile, and a sodium sulfinate. mdpi.com This protocol demonstrates good tolerance for a variety of functional groups, including the nitrile group present in this compound. mdpi.com Mechanistic studies suggest the reaction is sensitive to oxygen and can be inhibited by radical scavengers, indicating the involvement of radical intermediates and low-valent nickel species. mdpi.com

This desulfinative coupling provides a valuable alternative to traditional methods for preparing sulfones and is applicable to a range of substrates. mdpi.com

Directed C-H Bond Functionalization and Activation Strategies

Functionalization of Unactivated sp3 C-H Bonds (Methyl Group)

The methyl group attached to the aromatic ring of this compound represents a site of unactivated sp3 C-H bonds. While typically less reactive than sp2 C-H bonds, these benzylic protons can undergo functionalization through various modern synthetic methodologies, primarily involving radical pathways or transition-metal catalysis.

One of the most common transformations is free-radical bromination of the benzylic position. This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, and employs a brominating agent like N-bromosuccinimide (NBS). The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with a bromine source to yield the brominated product, 4-bromo-2-(bromomethyl)benzonitrile. A similar transformation has been documented for the structurally related methyl 4-bromo-2-methylbenzoate, which, when refluxed with NBS and benzoyl peroxide in carbon tetrachloride, affords the corresponding bromomethyl product in high yield.

More advanced methods for sp3 C-H functionalization involve transition-metal catalysis. nih.govorganic-chemistry.org Catalytic systems based on metals like palladium, rhodium, or copper can activate these otherwise inert C-H bonds. nih.govorganic-chemistry.org For instance, photoredox catalysis can generate radical intermediates under mild conditions, which can then be intercepted by various nucleophiles or coupling partners. organic-chemistry.org While specific examples for this compound are not extensively documented in this context, the principles of C(sp3)–H activation suggest its methyl group could be a target for arylation, alkylation, or amination reactions, guided by the development of suitable catalytic systems. youtube.comrsc.orgnih.gov

Table 1: Representative Functionalization of the Methyl Group

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 4-Bromo-2-(bromomethyl)benzonitrile | Proceeds via a free-radical mechanism. |

Transformations of the Nitrile Functional Group (C≡N)

The nitrile (cyano) group is a highly versatile functional group capable of undergoing a wide array of transformations. Its strong electron-withdrawing nature and the electrophilicity of the carbon atom are central to its reactivity.

The hydrolysis of the nitrile group in this compound provides a direct pathway to the corresponding amide and carboxylic acid. This transformation can be catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid solution (e.g., H2SO4 or HCl) initially protonates the nitrogen atom, increasing the electrophilicity of the carbon. nih.gov A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable 4-bromo-2-methylbenzamide. nih.gov Prolonged heating under these conditions will further hydrolyze the amide to 4-bromo-2-methylbenzoic acid and an ammonium (B1175870) salt. researchgate.netnih.gov

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the cyano group. nih.gov This forms an intermediate that, upon protonation (from water), yields the amide. nih.gov Under basic conditions, the amide is further hydrolyzed to the carboxylate salt (sodium 4-bromo-2-methylbenzoate). researchgate.net Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-bromo-2-methylbenzoic acid. nih.gov

Table 2: Hydrolysis Products of this compound

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| H3O+, Heat (partial) | 4-Bromo-2-methylbenzamide | - |

| H3O+, Heat (prolonged) | 4-Bromo-2-methylbenzamide | 4-Bromo-2-methylbenzoic acid |

Reductive Pathways to Amines

The nitrile group can be completely reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this transformation. nih.govnih.gov The reaction involves the nucleophilic addition of two hydride ions (H-) to the electrophilic carbon of the nitrile. nih.gov The initial addition forms an imine anion, which is then reduced further to a dianion intermediate. nih.govnih.gov A final aqueous workup protonates the nitrogen, yielding (4-bromo-2-methylphenyl)methanamine.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. rsc.org This reaction, often catalyzed by zinc or other Lewis acids, involves the reaction of this compound with an azide (B81097) source, such as sodium azide (NaN3). The resulting product is 5-(4-bromo-2-methylphenyl)-1H-tetrazole, a heterocyclic compound with applications in medicinal chemistry and as a ligand in coordination chemistry. organic-chemistry.orgorganic-chemistry.org This transformation provides a powerful method for incorporating a bioisostere of a carboxylic acid.

The electrophilic carbon atom of the cyano group is susceptible to attack by various carbon-based nucleophiles, such as organometallic reagents. nih.gov The reaction with Grignard reagents (R'MgX) is a classic example that leads to the formation of ketones.

The Grignard reagent adds to the nitrile carbon, forming a magnesium salt of an imine. nih.gov This intermediate is stable until an aqueous acidic workup is performed. The workup hydrolyzes the imine to a ketone, providing a versatile method for C-C bond formation. For example, reacting this compound with ethylmagnesium bromide would, after hydrolysis, yield 1-(4-bromo-2-methylphenyl)propan-1-one.

Table 3: Products from Nucleophilic Addition to the Nitrile Group

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Ethylmagnesium Bromide (EtMgBr) | Iminomagnesium salt | 1-(4-Bromo-2-methylphenyl)propan-1-one |

Participation as a Directing Group in C-H Activation

The nitrile functionality can act as a weakly coordinating directing group in transition-metal-catalyzed C-H activation reactions. nih.gov By coordinating to a metal center (e.g., palladium, rhodium), the nitrile group can direct the catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position. youtube.comnih.gov This strategy allows for the regioselective introduction of new functional groups.

In the case of this compound, the nitrile group can direct functionalization to the C-H bond at the C3 position. While the existing methyl group at C2 provides some steric hindrance, appropriately designed catalytic systems can achieve olefination, arylation, or acylation at the C3 position. This approach offers an efficient way to synthesize more complex, polysubstituted benzene derivatives, bypassing the need for classical electrophilic aromatic substitution reactions which might have different regiochemical outcomes. Research has shown that the nitrile group is an effective directing group in palladium-catalyzed reactions, such as oxidative Heck reactions. researchgate.net

Role as a Radical Acceptor in Cascade Strategies

While specific documented examples of this compound participating in radical cascade reactions are not prevalent in the literature, its structure contains the necessary functionalities to act as a precursor for such transformations. Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step through a sequence of radical-mediated bond formations. rsc.orgresearchgate.net The key features of this compound that make it a potential candidate for these strategies are the aryl bromide and the nitrile group.

The carbon-bromine bond can be homolytically cleaved to generate an aryl radical. This is a common strategy in radical chemistry, often initiated by radical initiators, photoredox catalysis, or transition metals. nih.govrsc.org Modern methods, such as those employing visible light photoredox catalysis, offer mild and efficient ways to generate aryl radicals from aryl halides. nih.govacs.org Once formed, the aryl radical is a highly reactive intermediate that can participate in subsequent bond-forming events.

The nitrile group, in turn, can function as a radical acceptor. rsc.orgresearchgate.net In a cascade sequence, the initially formed aryl radical could add to an appropriately positioned intramolecular π-system (e.g., an alkene or alkyne tethered to the molecule) in a cyclization event. The resulting alkyl or vinyl radical could then, in principle, be trapped by the nitrile group. The addition of a radical to a nitrile is a known process that leads to the formation of an iminyl radical, which can be further functionalized or reduced to an amine.

A hypothetical cascade strategy involving a derivative of this compound is depicted below. If an unsaturated chain were introduced at the methyl group or another position, the aryl radical generated from the C-Br bond cleavage could initiate an intramolecular cyclization, with the nitrile group acting as the terminating radical acceptor.

Hypothetical Radical Cascade:

The success of such a cascade would depend on the kinetics of the competing radical processes. The intramolecular cyclization must be faster than intermolecular reactions or reduction of the initial aryl radical. Tin-free radical cyclization methods have been developed to avoid the use of toxic tin hydrides, making these strategies more environmentally benign. rsc.orgresearchgate.net The development of photoredox-catalyzed radical cascades has further expanded the scope and applicability of these reactions, allowing for the construction of complex heterocyclic and carbocyclic frameworks under mild conditions. rsc.orgnih.gov

Reactions Involving the Methyl Group

Acidity of the Methyl Group and its Utilization in Base-Promoted Reactions

The methyl group of this compound, being attached to an aromatic ring, possesses benzylic protons. These protons are more acidic than typical alkyl protons due to the resonance stabilization of the resulting benzylic carbanion. The electron-withdrawing nature of the nitrile group further enhances the acidity of these protons. The pKa of the benzylic C-H bonds in toluene is approximately 43 in DMSO, and the presence of an ortho-cyano group is expected to lower this value, making deprotonation more facile. nih.govorganicchemistrydata.org

Strong bases are required to deprotonate the methyl group to a significant extent. Lithium diisopropylamide (LDA) is a commonly used non-nucleophilic strong base for this purpose. Research on the closely related 2-methylbenzonitrile has demonstrated that its methyl group can be effectively deprotonated with LDA to form a benzylic anion. lookchem.com This anion can then be utilized as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and acylations.

A study by Bunce and Johnson detailed the acylation and alkylation of 2- and 4-methylbenzonitrile. lookchem.com They found that using a 1:1 mixture of LDA and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) effectively generates the benzylic anion. This nucleophile can then react with various electrophiles.

For instance, acylation of the anion of 2-methylbenzonitrile with methyl chloroformate yielded the corresponding methyl ester in good yield. lookchem.com To prevent the product from quenching the benzylic anion (as the product is more acidic than the starting material), an excess of the base is typically used. lookchem.com Similarly, reactions with N-methoxy-N-methylamides (Weinreb amides) have been shown to be effective for producing ketones, avoiding the over-addition often seen with more reactive acylating agents like acid chlorides. lookchem.com

The general scheme for the utilization of the methyl group's acidity in base-promoted reactions is as follows:

Deprotonation: Treatment of this compound with a strong base like LDA generates the corresponding benzylic anion.

Nucleophilic Attack: The generated anion reacts with an added electrophile (e.g., an alkyl halide or an acylating agent).

Workup: Quenching of the reaction provides the functionalized product.

This reactivity provides a powerful method for the elaboration of the methyl group, allowing for the introduction of various functional groups and the construction of more complex molecules from this compound.

Table of Reaction Conditions for Analagous Systems:

| Substrate | Base/Solvent | Electrophile | Product | Yield (%) | Reference |

| 2-Methylbenzonitrile | LDA:DMPU/THF | Methyl chloroformate | Methyl (2-cyanophenyl)acetate | 76 | lookchem.com |

| 4-Methylbenzonitrile | LDA:DMPU/THF | Methyl chloroformate | Methyl (4-cyanophenyl)acetate | 74 | lookchem.com |

| 2-Methylbenzonitrile | LDA:DMPU/THF | N-Methoxy-N-methyl- benzamide | 2-(2-Cyanophenyl)-1-phenylethan-1-one | 81 | lookchem.com |

| 2-Methylbenzonitrile | LDA:DMPU/THF | N-Methoxy-N,N'-trimethylurea | 1-(2-Cyanophenyl)propan-2-one | 86 | lookchem.com |

This table summarizes the conditions and outcomes for the base-promoted reactions of methylbenzonitriles, which serve as a strong precedent for the expected reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methylbenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting and Assignment

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For 4-Bromo-2-methylbenzonitrile (4B2MBN), Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are employed to obtain a detailed "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The analysis of this compound using a Bruker APHA T spectrometer has been conducted in the 4000–400 cm⁻¹ range. preprints.org This technique provides crucial information about the functional groups present in the compound. preprints.org The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption peaks correspond to specific vibrational modes. The FTIR spectrum for 4B2MBN has been recorded and analyzed to identify its key functional groups. preprints.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FTIR, FT-Raman spectroscopy involves irradiating the sample with a laser and analyzing the scattered light. This technique is particularly effective for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4B2MBN has been recorded, providing additional insights into its vibrational structure. preprints.org Together, FTIR and FT-Raman offer a comprehensive vibrational profile of the molecule. preprints.org

Detailed Vibrational Assignments (e.g., C≡N stretching, C-Br, C-H, Aromatic Ring Modes)

The interpretation of FTIR and FT-Raman spectra involves assigning specific absorption peaks to the corresponding molecular vibrations. For this compound, these assignments reveal the presence and behavior of its characteristic chemical groups. The nitrile group (C≡N) is a prominent feature in vibrational spectroscopy. researchgate.net In aromatic nitriles, the C≡N stretching vibration typically appears in the 2240–2221 cm⁻¹ region. ijrte.org The vibrations involving the carbon-bromine (C-Br) bond are generally found in the 1129–480 cm⁻¹ range. ijrte.orgorientjchem.org

Specific vibrational assignments for this compound have been identified from its experimental spectra. preprints.org Key assignments are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3101 | Aromatic C-H Stretching |

| 2929 | Asymmetric C-H Stretching |

| 2229 | C≡N Stretching |

| 1595 | Aromatic C-C Stretching |

| 1477 | Asymmetric C-H Bending |

| 1382 | Symmetric C-H Bending |

| 1282 | C-H In-plane Bending |

| 1039 | C-H In-plane Bending |

| 877 | C-H Out-of-plane Bending |

| 688 | C-Br Stretching |

| 553 | C-C-C In-plane Bending |

| Data sourced from a study by Preeda et al. (2023). preprints.org |

Corroboration of Experimental and Theoretical Vibrational Frequencies

In modern molecular analysis, it is common practice to compare experimental vibrational frequencies with those predicted by theoretical calculations, often using Density Functional Theory (DFT). This corroboration helps to refine and confirm the assignment of vibrational modes. For instance, studies on the related isomer, 4-Bromo-3-methylbenzonitrile, have successfully used DFT calculations to simulate infrared and Raman spectra, showing good agreement with experimental results. orientjchem.org Such theoretical studies provide a deeper understanding of the molecule's properties, including vibrational modes, by calculating parameters like equilibrium geometry and force constants. ijrte.orgsemanticscholar.orgjchps.com While detailed theoretical corroboration for this compound is not extensively documented in the cited literature, the experimental data from FTIR and FT-Raman provide a solid foundation for its vibrational characterization. preprints.org

X-ray Crystallography for Solid-State Architecture Elucidation

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study was performed on this compound to elucidate its solid-state structure. preprints.org The analysis was carried out using a BRUKER KAPPA APEX II CCD diffractometer with MoKα radiation (λ = 0.71073 Å). preprints.org The investigation revealed that this compound crystallizes in the orthorhombic system. preprints.org The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were determined from this analysis. preprints.org

It is worth noting that the abstract of one study reports a 'c' parameter of 28.93 Å, while the body of the same paper reports it as 23.99 Å. preprints.orgresearchgate.net The more detailed data from the main text is presented below.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a | 4.08 Å |

| b | 6.61 Å |

| c | 23.99 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 782 ų |

Data sourced from a single-crystal X-ray diffraction study. preprints.org

This crystallographic data is fundamental to understanding the intermolecular interactions and packing efficiency within the solid state of this compound.

Analysis of Molecular Geometry, Planarity, and Dihedral Angles

The molecular structure of this compound has been a subject of interest in crystallographic studies. An isomer, 2-Bromo-4-methylbenzonitrile, has been reported to be nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of 0.008 Å. nih.govresearchgate.netresearchgate.net In this related molecule, the cyano group (C4/C8/N1) is oriented at a significant dihedral angle of 79.7 (3)° with respect to the aromatic ring. nih.govresearchgate.net Conversely, the dihedral angle between the plane containing the methyl carbon and the aromatic ring is minimal, at 0.22 (0.18)°. nih.govresearchgate.net This suggests a high degree of planarity for the main ring structure.

Examination of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Intermolecular forces play a crucial role in the solid-state architecture of molecular crystals. In the case of the related isomer 2-Bromo-4-methylbenzonitrile, weak π-π stacking interactions are observed, with centroid-centroid separations of 3.782 (2) Å and 3.919 (2) Å. nih.govresearchgate.netresearchgate.net These interactions are responsible for generating columns of molecules along the nih.gov crystallographic direction. nih.govresearchgate.netresearchgate.net It is noteworthy that in this specific isomer, no significant intermolecular or intramolecular hydrogen bonding has been observed. nih.govresearchgate.net The presence of a nitrile group, however, provides a potential hydrogen bond acceptor site. rsc.org The strength of π-π stacking interactions can be influenced by other non-covalent interactions, such as hydrogen bonding, which can affect the electron density of the aromatic rings. researchgate.net

Unit Cell Parameter Determination

The crystal structure of this compound has been determined, revealing its unit cell parameters. The compound crystallizes in an orthorhombic system with the following lattice parameters: a = 4.08 Å, b = 6.61 Å, and c = 28.93 Å, with all angles (α, β, and γ) being 90°. smolecule.compreprints.orguni-saarland.de In contrast, the isomeric compound 2-Bromo-4-methylbenzonitrile crystallizes in a triclinic system with space group P-1. nih.govresearchgate.net Its unit cell parameters are a = 7.5168 (11) Å, b = 7.8383 (11) Å, c = 7.9428 (11) Å, α = 69.243 (7)°, β = 64.375 (8)°, and γ = 87.567 (8)°, resulting in a cell volume of 391.14 (10) ų. nih.govresearchgate.net

Table 1: Unit Cell Parameters for this compound and its Isomer

| Parameter | This compound | 2-Bromo-4-methylbenzonitrile |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Not specified | P-1 |

| a (Å) | 4.08 smolecule.compreprints.orguni-saarland.de | 7.5168 (11) nih.govresearchgate.net |

| b (Å) | 6.61 smolecule.compreprints.orguni-saarland.de | 7.8383 (11) nih.govresearchgate.net |

| c (Å) | 28.93 smolecule.compreprints.orguni-saarland.de | 7.9428 (11) nih.govresearchgate.net |

| α (°) | 90 smolecule.compreprints.orguni-saarland.de | 69.243 (7) nih.govresearchgate.net |

| β (°) | 90 smolecule.compreprints.orguni-saarland.de | 64.375 (8) nih.govresearchgate.net |

| γ (°) | 90 smolecule.compreprints.orguni-saarland.de | 87.567 (8) nih.govresearchgate.net |

Crystal Growth Methodologies (e.g., Slow Evaporation Techniques)

Single crystals of this compound suitable for X-ray diffraction analysis have been successfully grown using the slow evaporation technique at room temperature. smolecule.compreprints.orguni-saarland.de This method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over a period of time, leading to the formation of well-defined crystals. For this compound, this process yielded transparent single crystals after approximately 15 days. uni-saarland.de

Other Advanced Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and structural elucidation of volatile and semi-volatile compounds. In the mass spectrum of this compound, the molecular ion peak (M+) is observed, confirming its molecular weight. The NIST library entry for this compound indicates a total of 77 peaks in its mass spectrum, with the top peak at an m/z of 116 and the third highest at m/z 195. rsc.org The fragmentation pattern provides valuable information about the molecule's structure, with the loss of neutral fragments leading to the observed fragment ions. uomustansiriyah.edu.iq

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆BrN rsc.org |

| Molecular Weight | 196.04 g/mol rsc.org |

| NIST Number | 134983 rsc.org |

| Total Peaks | 77 rsc.org |

| Top Peak (m/z) | 116 rsc.org |

| 2nd Highest Peak (m/z) | Not specified |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound shows a UV cutoff wavelength at 221.6 nm. smolecule.compreprints.org Another study reports a cutoff wavelength of 264.8 nm. uni-saarland.de The low absorption in the visible region suggests its potential for use in nonlinear optical devices. uni-saarland.de The optical band gap of the grown crystal was estimated to be 4.87 eV. smolecule.compreprints.org The electronic transitions observed in this region are typically π → π* and n → π* transitions. The presence of conjugated systems in the molecule influences the energy required for these transitions and thus the wavelength at which absorption occurs.

Table 3: UV-Visible Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| UV Cutoff Wavelength | 221.6 nm smolecule.compreprints.org, 264.8 nm uni-saarland.de |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modelling of 4 Bromo 2 Methylbenzonitrile

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. researchgate.netijrte.org It is a common approach for predicting the properties of organic compounds due to its balance of accuracy and computational cost. compchem.me

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium or optimized geometry. This process involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found.

For 4-Bromo-2-methylbenzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles for its most stable state. For example, studies on the related isomer 2-Bromo-4-methylbenzonitrile using single-crystal X-ray analysis revealed it to be an almost planar molecule. researchgate.net A similar DFT optimization for this compound would yield a data table of its key geometric parameters. Conformational analysis would also investigate the energy associated with the rotation of the methyl group (CH₃) to identify the most stable orientation.

Table 1: Predicted Geometric Parameters for a Benzene (B151609) Derivative (Illustrative) This table illustrates the type of data obtained from a geometry optimization. The values are not specific to this compound.

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-CN | ~1.44 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to simulate the infrared (IR) and Raman spectra of the molecule.

This simulation is crucial for interpreting experimental spectra. By comparing the calculated frequencies to the peaks in experimental IR and Raman spectra, scientists can assign specific vibrational modes to each observed peak. researchgate.net For instance, the characteristic stretching frequency of the nitrile (C≡N) group is typically observed in the 2220-2240 cm⁻¹ region of the IR spectrum. nih.gov DFT calculations for this compound would predict the exact wavenumbers for its 42 normal vibrational modes, helping to assign bands from its experimental spectra, which are available in databases like PubChem. epa.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. ijrte.org It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to show regions of different electrostatic potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this region would be expected around the nitrogen atom of the nitrile group.

Blue: Regions of most positive potential, electron-poor, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Analysis of the MEP provides insights into a molecule's reactivity, intermolecular interactions, and potential sites for chemical reactions. ijrte.orgnih.gov

Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are critical for understanding a molecule's electronic properties and reactivity.

HOMO: The outermost orbital containing electrons. It acts as an electron donor.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor.

The energy difference between these two orbitals is known as the HOMO-LUMO gap . A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This value is used to predict a molecule's chemical stability and its optical and electronic properties. For related benzonitrile (B105546) derivatives, this gap is a key parameter in evaluating their potential use in applications like nonlinear optics. ijrte.org

Prediction and Analysis of Thermodynamic Properties

DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature and pressure. These properties are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and behavior in chemical reactions.

Using statistical thermodynamics, several key properties for this compound could be calculated:

Zero-Point Vibrational Energy (ZPVE): The vibrational energy that a molecule possesses even at absolute zero temperature (0 K).

Enthalpy (H): A measure of the total energy of the system.

Gibbs Free Energy (G): A measure of the energy available to do useful work, which helps predict the spontaneity of a reaction.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These values are typically calculated at standard conditions (298.15 K and 1 atm) and provide a complete thermodynamic profile of the molecule. Such calculations have been performed for isomers like 2-Bromo-4-methylbenzonitrile to establish their thermodynamic stability. researchgate.net

Theoretical Studies on Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules like this compound is a key area of materials science research. These properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. Computational chemistry provides powerful tools to predict and understand the NLO response of molecules.

Hyperpolarizability Calculations

The first hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field and is a key indicator of its second-order NLO activity. Theoretical calculations of the first hyperpolarizability are typically performed using quantum chemical methods, most commonly Density Functional Theory (DFT).

To perform these calculations for this compound, its molecular geometry would first be optimized, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the components of the first hyperpolarizability tensor (β_xxx, β_xxy, β_xyy, β_yyy, etc.) would be calculated. The total (or static) first hyperpolarizability (β_tot) is then determined from these components. A higher β_tot value suggests a stronger second-order NLO response. For comparative purposes, this value is often benchmarked against known NLO materials like urea.

A hypothetical data table for the calculated first hyperpolarizability components of this compound would be structured as follows:

| Hyperpolarizability Component | Value (a.u.) |

| β_xxx | Data not available |

| β_xxy | Data not available |

| β_xyy | Data not available |

| β_yyy | Data not available |

| β_xxz | Data not available |

| β_xyz | Data not available |

| β_yyz | Data not available |

| β_xzz | Data not available |

| β_yzz | Data not available |

| β_zzz | Data not available |

| β_tot | Data not available |

Rational Design Principles for Organic NLO Materials

The design of effective organic NLO materials is guided by several established principles. These principles focus on creating molecules with specific electronic characteristics that enhance the hyperpolarizability. Key strategies include:

Donor-π-Acceptor (D-π-A) Systems: The most common strategy involves connecting an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge. In this compound, the nitrile group (-CN) acts as a moderate electron acceptor, and the methyl group (-CH3) is a weak electron donor. The bromine atom (-Br) has a dual role due to its electron-withdrawing inductive effect and electron-donating resonance effect. The benzene ring serves as the π-bridge.

Intramolecular Charge Transfer (ICT): A significant NLO response is often associated with a large change in dipole moment upon electronic excitation, which is facilitated by efficient intramolecular charge transfer from the donor to the acceptor. The extent of ICT can be qualitatively assessed by analyzing the frontier molecular orbitals (HOMO and LUMO).

Extension of π-Conjugation: Increasing the length of the π-conjugated system generally leads to a larger hyperpolarizability.

Acentric Molecular Arrangement: For second-order NLO effects to be observable in bulk materials, the molecules must crystallize in a non-centrosymmetric space group.

A computational study of this compound would analyze its structure and electronic properties in the context of these principles to evaluate its potential as an NLO material.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This analysis is invaluable for understanding hyperconjugative interactions and charge delocalization, which are directly related to molecular stability and electronic properties.

For this compound, NBO analysis would provide:

Natural Charges: The distribution of charge on each atom, offering insights into the electrostatic potential and reactive sites.

Hybridization: The spd composition of the natural atomic orbitals.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly those involving π-orbitals, are crucial for understanding the electronic communication within the molecule.

A typical table from an NBO analysis would list the most significant donor-acceptor interactions and their corresponding stabilization energies:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., π(C1-C2) | e.g., π(C3-C4) | Data not available |

| e.g., LP(Br) | e.g., σ(C-C) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited-state properties of molecules. It is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f).

For this compound, a TD-DFT calculation, typically performed with the same functional and basis set as the ground-state optimization, would yield information on:

Excitation Energies: The energy difference between the ground state and various excited states, which corresponds to the absorption wavelengths in the UV-Vis spectrum.

Oscillator Strengths: A measure of the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

Nature of Transitions: The analysis reveals which molecular orbitals are involved in each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.), providing insight into the character of the excitation (e.g., π → π, n → π).

The results of a TD-DFT calculation are typically presented in a table format:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| 1 | Data not available | Data not available | Data not available | e.g., H→L (98%) |

| 2 | Data not available | Data not available | Data not available | e.g., H-1→L (95%) |

| 3 | Data not available | Data not available | Data not available | e.g., H→L+1 (90%) |

This information is crucial for understanding the photophysical properties of this compound and for interpreting its experimental UV-Vis spectrum.

Applications and Advanced Materials Development Incorporating 4 Bromo 2 Methylbenzonitrile

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

4-Bromo-2-methylbenzonitrile is a versatile intermediate compound utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. beilstein-journals.org The reactivity of its bromine and nitrile functional groups enables its use as a foundational molecule for constructing more complex chemical structures. beilstein-journals.org

In the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of various bioactive molecules. beilstein-journals.org It is a precursor in the development of therapeutic agents, including those with anti-inflammatory and antibacterial properties. beilstein-journals.org For example, it can be used to synthesize [4-bromo-2-methylphenyl]acetonitrile, which in turn serves as a building block for numerous other biologically active compounds. beilstein-journals.org The strategic placement of the bromo and methyl groups on the benzonitrile (B105546) scaffold is crucial for building the specific molecular architecture required for pharmacological activity.

The compound also finds application in the agrochemical sector. beilstein-journals.org It serves as a starting material or intermediate for the synthesis of new pesticides and herbicides. The specific structural contributions of the bromo- and methyl-substituted phenyl ring are leveraged to design active ingredients that target specific biological pathways in pests or weeds.

Beyond pharmaceuticals and agrochemicals, this compound is used in the synthesis of dyes and other fine chemicals. beilstein-journals.org Its structure allows it to be incorporated into larger chromophore systems, which are responsible for the color of dyes. As a fine chemical, it provides a specialized building block for producing low-volume, high-value chemical products for research and niche applications.

Table 1: Applications of this compound as a Synthetic Intermediate

| Application Area | Role of this compound | Resulting Products |

| Pharmaceuticals | Precursor/Intermediate | Anti-inflammatory agents, Antibacterial agents, Bioactive molecules beilstein-journals.org |

| Agrochemicals | Building Block/Intermediate | Pesticides, Herbicides beilstein-journals.org |

| Dyes & Fine Chemicals | Precursor/Intermediate | Dyes, Specialty Chemicals beilstein-journals.org |

Integration into Phthalocyanine (B1677752) Chemistry and Related Technologies

A significant area of advanced materials research where bromo-methylbenzonitrile derivatives are utilized is in the synthesis of substituted phthalocyanines. researchgate.netchemicalbook.com These large, aromatic macrocycles have applications in cutting-edge fields due to their unique electronic and photophysical properties. beilstein-journals.orgnih.gov

This compound serves as a precursor for creating peripherally substituted phthalocyanines. researchgate.net The synthesis typically involves the cyclotetramerization of a corresponding phthalonitrile (B49051) derivative. The presence of substituents like the bromo and methyl groups on the starting benzonitrile allows for the creation of phthalocyanines with modified properties. These peripheral groups are crucial for enhancing solubility and preventing the strong aggregation that is typical of unsubstituted phthalocyanines, making them easier to process and use in various applications. nih.govumich.edu

The phthalocyanines synthesized from bromo-methylbenzonitrile precursors are investigated for their potential in advanced technological applications, particularly photodynamic therapy (PDT) and photo redox reactions. chemicalbook.com

In photodynamic therapy, a non-invasive treatment modality primarily for cancer, the substituted phthalocyanine acts as a photosensitizer. chemicalbook.comnih.gov These molecules are administered and accumulate in target tissues. When irradiated with light of a specific long wavelength, which allows for deep tissue penetration, the phthalocyanine absorbs the light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. researchgate.netnih.gov This singlet oxygen is a potent cytotoxic agent that can induce cell death in the targeted cancerous tissue. Phthalocyanines are considered promising candidates for PDT due to their strong absorption in the therapeutic window of light. beilstein-journals.orgnih.gov

Furthermore, substituted phthalocyanine dyes are used in photo redox reactions. chemicalbook.com Their ability to absorb light and participate in electron transfer processes makes them suitable as catalysts in chemical reactions driven by light.

Table 2: Advanced Applications of Substituted Phthalocyanines

| Technology | Role of Substituted Phthalocyanine | Mechanism of Action |

| Photodynamic Therapy (PDT) | Photosensitizer chemicalbook.comnih.gov | Absorbs light and generates cytotoxic singlet oxygen to kill targeted cells. researchgate.netnih.gov |

| Photo Redox Reactions | Photocatalyst chemicalbook.com | Absorbs light to facilitate and catalyze chemical reactions via electron transfer. chemicalbook.com |

Utilization in Dye-Sensitized Solar Cells (DSSC)

Contributions to Organic Electronics and Advanced Materials

The application of this compound in the broader field of organic electronics and the development of advanced materials is an area that requires further investigation.

Development of Organic Semiconductors

There is currently a lack of specific published research detailing the synthesis or evaluation of this compound as an organic semiconductor. The fundamental properties of a material for semiconductor applications, such as charge carrier mobility and electronic band structure, have not been characterized for this specific compound in the context of semiconductor device performance.

Fabrication of Flexible Electronic Devices (e.g., OLEDs, Solar Cells)

Specific studies on the use of this compound in the fabrication of flexible electronic devices, including organic light-emitting diodes (OLEDs) and flexible solar cells, are not found in the available scientific literature. The development of materials for flexible electronics often requires specific properties such as high flexibility, transparency, and stability, which have not been explicitly reported for this compound.

Utilization in Polymer and Resin Formulations

Information regarding the use of this compound as a monomer, additive, or modifying agent in polymer and resin formulations is not well-documented in public research. Such applications would depend on its reactivity, compatibility with polymer matrices, and the specific properties it could impart to the final material, which remain areas for future research.

Exploration in Nonlinear Optical (NLO) Materials

A more defined area of research for this compound is its exploration for use in nonlinear optical (NLO) materials. Organic NLO materials are of significant interest for applications in photonics and optoelectronics due to their potential for high NLO coefficients and fast response times.

Crystal Growth for NLO Applications

The synthesis of high-quality single crystals is a critical step in assessing the NLO properties of a material. Single crystals of this compound (abbreviated as 4B2MBN) have been successfully grown using the slow evaporation technique at room temperature. rsc.orgresearchgate.net This method has proven to be a cost-effective way to produce optically transparent crystals. rsc.org

The process involves dissolving the this compound compound in a suitable solvent, such as ethanol, and allowing the solvent to evaporate slowly, which facilitates the formation of single crystals. rsc.org The grown crystals have been subjected to various analytical techniques to determine their structural and optical properties.

Interactive Table: Crystal Data for this compound

| Property | Value | Reference |

| Crystal System | Orthorhombic | preprints.org |

| Space Group | Pca2₁ | preprints.org |

| Unit Cell Parameters | a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = β = γ = 90° | rsc.orgresearchgate.net |

| UV Cutoff Wavelength | 221.6 nm | rsc.orgresearchgate.net |

| Optical Band Gap | 4.87 eV | researchgate.net |

| Thermal Stability | Stable up to 125.59 °C | rsc.orgresearchgate.net |

The characterization of these crystals has yielded promising results for NLO applications. The UV cutoff wavelength indicates good transparency in the visible region, a necessary property for NLO materials. rsc.orgresearchgate.net Furthermore, the thermal stability of the crystal is sufficient for many device applications. rsc.orgresearchgate.net The nonlinear optical nature of the grown crystals, specifically their capacity for second-harmonic generation (SHG), has been confirmed using the Kurtz-Perry powder technique. rsc.orgresearchgate.net Photoluminescence studies have also been conducted, revealing violet and red emissions from the crystal. rsc.orgresearchgate.net

Second Harmonic Generation (SHG) Studies

The nonlinear optical (NLO) properties of this compound have been a subject of investigation, particularly its ability to generate the second harmonic of incident light. The Kurtz-Perry powder technique is a widely used method for the initial screening of materials for their second-harmonic generation (SHG) efficiency. researchgate.net In a study involving a single organic nonlinear optical crystal of this compound grown by the slow evaporation method, the Kurtz-Perry powder technique was employed to confirm its SHG nature. researchgate.netpreprints.org This technique is instrumental for the rapid characterization of new NLO materials in their pristine powder form, allowing for an assessment of the effective nonlinear susceptibility compared to a reference material. researchgate.net

The presence of both an electron-donating group (bromo) and electron-accepting groups (methyl and cyano) in the molecular structure of this compound is a key factor contributing to its NLO properties. preprints.org This intramolecular charge transfer character is often associated with enhanced second-order nonlinear optical responses. Research has shown that organic NLO materials, like the this compound crystal, are of significant interest due to their potential for large NLO coefficients. preprints.org

Optical Transparency and Band Gap for NLO Devices

For a material to be viable for applications in nonlinear optical devices, it must exhibit high optical transparency in the desired wavelength range and possess a suitable optical band gap. preprints.org The optical properties of single crystals of this compound (4B2MBN) have been characterized using UV-Vis spectroscopy. researchgate.netpreprints.org

Analysis of the UV-Vis spectrum of a 4B2MBN crystal revealed a UV cutoff wavelength at 221.6 nm. researchgate.net Another study reported the cutoff wavelength to be 264.8 nm. preprints.org The low absorption in the visible region of the spectrum makes 4B2MBN a suitable candidate for NLO device fabrication. preprints.org

The optical band gap of the material was determined using a Tauc's plot, which is derived from the UV-Vis absorption data. By extrapolating the linear portion of the plot of (αhν)² versus photon energy (hν), the band gap energy was estimated. One study calculated the band gap to be 4.87 eV researchgate.net, while another reported a value of 4.75 eV preprints.org. This wide band gap is indicative of good optical transparency in the visible region, a critical characteristic for NLO materials. preprints.org

Below is a table summarizing the reported optical properties of this compound.

| Optical Property | Reported Value 1 | Reported Value 2 |

| UV Cutoff Wavelength | 221.6 nm researchgate.net | 264.8 nm preprints.org |

| Optical Band Gap (Eg) | 4.87 eV researchgate.net | 4.75 eV preprints.org |

Bioactivity and Emerging Research Areas

Recent research has begun to explore the bioactive potential of this compound, particularly focusing on the antibacterial properties of its crystalline form.

Investigation of Antibacterial Properties of Crystal Forms

The antibacterial activity of a grown this compound (4B2MBN) crystal was investigated using the agar (B569324) diffusion method. preprints.org This method is a standard technique to assess the antimicrobial efficacy of a substance. The study demonstrated that 4B2MBN exhibited notable antibacterial activity against several bacterial strains. preprints.org

The tested microorganisms included Escherichia coli, Klebsiella pneumoniae, and Bacillus coagulans. preprints.org Among these, Escherichia coli showed the highest sensitivity to the 4B2MBN crystal, while Klebsiella pneumoniae was the least sensitive. preprints.org The investigation of hydrazone compounds containing halo-substituted groups has also indicated their potential as efficient antimicrobial materials. researchgate.net

The following table details the antibacterial activity of the this compound crystal against the tested bacterial strains.

| Bacterial Strain | Sensitivity to 4B2MBN |

| Escherichia coli | Highest sensitivity preprints.org |

| Klebsiella pneumoniae | Least sensitivity preprints.org |

| Bacillus coagulans | Active preprints.org |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-methylbenzonitrile in academic research?

- Answer: this compound is typically synthesized from commercially available precursors via bromination or functional group interconversion. For example, it has been used as a starting material in palladium/nickel-catalyzed cyclization reactions, such as in the enantioselective α-spirocyclization of lactones. The compound is prepared in two steps from commercial sources, with intermediates purified via silica gel flash chromatography to ensure high yield and purity .

Q. What purification methods are typically employed for this compound after synthesis?

- Answer: Silica gel flash column chromatography with gradients of ethyl acetate/hexanes is a standard purification method. For instance, compounds derived from this compound (e.g., spirocyclic lactones) are purified using 35% EtOAc/hexanes, achieving yields >60% . Recrystallization may also be used, as indicated by its reported melting point (63–68°C), which aligns with solid-phase purification .

Q. How are the physical properties (e.g., melting point, solubility) of this compound determined and validated?

- Answer: Physical properties are validated through experimental measurements (e.g., differential scanning calorimetry for melting point) and cross-referenced with literature data. For example, its melting point (63–68°C) and insolubility in water are consistent with published datasets . Polar aprotic solvents like DMF are preferred for reactions due to its limited solubility in non-polar media .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Answer: Discrepancies in NMR or IR data can be addressed through advanced techniques:

- 2D NMR (COSY, HSQC): To resolve overlapping signals in - or -NMR spectra.

- X-ray crystallography: For definitive structural confirmation. Tools like SHELXL (for structure refinement) and ORTEP-III (for graphical representation) are critical for resolving ambiguities .

- Comparative analysis: Match experimental spectra with literature-reported data for consistency .

Q. What methodological considerations are critical when using this compound as a precursor in enantioselective nickel-catalyzed reactions?

- Answer: Key considerations include:

- Catalyst selection: Nickel catalysts with chiral ligands (e.g., bisoxazolines) to enforce enantioselectivity.

- Reaction atmosphere: Strict inert conditions (e.g., argon/nitrogen) to prevent catalyst deactivation .

- Solvent optimization: Dry DMF or THF to stabilize intermediates and enhance reaction efficiency .

- Temperature control: Reactions often proceed at room temperature to avoid side reactions .

Q. How can X-ray crystallography be applied to confirm the molecular structure of derivatives synthesized from this compound?

- Answer:

- Data collection: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure refinement: Use SHELXL for least-squares refinement of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks .

- Validation: Compare bond lengths/angles with density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) to ensure geometric accuracy .

- Visualization: ORTEP-3 or WinGX for generating publication-quality molecular diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.